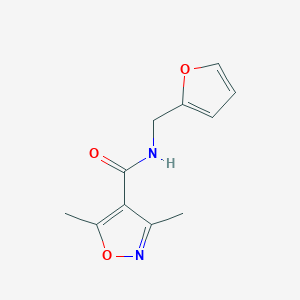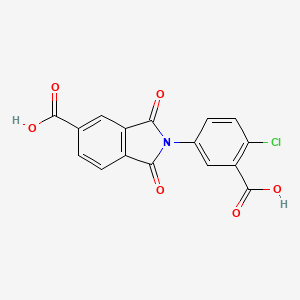![molecular formula C13H16N2O B5560357 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol CAS No. 347364-77-6](/img/structure/B5560357.png)
3-[(dimethylamino)methyl]-2-methyl-4-quinolinol
Übersicht
Beschreibung
The compound “3-[(dimethylamino)methyl]-2-methyl-4-quinolinol” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a dimethylamino functional group attached to a methyl group, which is then attached to the 3rd position of the quinoline .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic quinoline core, with the dimethylamino functional group providing basicity and the potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline core and the dimethylamino group. The quinoline part of the molecule is aromatic and hence relatively stable, but it can undergo electrophilic substitution reactions. The dimethylamino group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline core would likely make it relatively stable and possibly planar. The dimethylamino group could confer basicity and a degree of polarity to the molecule .Wissenschaftliche Forschungsanwendungen
Photo-Antiproliferative Activity
3-[(dimethylamino)methyl]-2-methyl-4-quinolinol has been explored for its photo-antiproliferative activity. A study by Chimichi et al. (2006) focused on synthesizing new 3-quinolinonyl-pyrazoles and isoxazoles derived from 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol. They evaluated the phototoxicity and cytotoxic activities of these compounds against leukemia and adenocarcinoma-derived cell lines, comparing them to normal human keratinocytes (Chimichi et al., 2006).
Synthesis of Diverse Chemical Compounds
This chemical has been used in the synthesis of a variety of compounds. Chauncey and Grundon (1990) synthesized 1-Methyl-3-methylene-2,4(1H,3H)-quinolinedione from 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone, which is a derivative of 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol. This compound was further used in Diels-Alder cycloaddition reactions (Chauncey & Grundon, 1990).
Cytotoxic Activity in Cancer Research
Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, which were synthesized using a reaction involving 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, a compound related to 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol. These compounds were tested for their growth inhibitory properties against various cancer cell lines, with some showing potent cytotoxicity (Deady et al., 2003).
Antibacterial Activity
Asghari et al. (2014) studied the antibacterial activity of pyranoquinoline derivatives synthesized using 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol. These compounds exhibited moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari et al., 2014).
Synthesis of Quinolinone Derivatives
Abdel-Megid et al. (2007) explored the synthesis of various heterocyclyl-quinolinones starting from 3-acetylquinolinone and enaminone derived from 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol. This study contributed to the development of new chemical entities with potential applications in medicinal chemistry (Abdel-Megid et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(dimethylamino)methyl]-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-11(8-15(2)3)13(16)10-6-4-5-7-12(10)14-9/h4-7H,8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAVNQFLQWPNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243598 | |
| Record name | 3-[(Dimethylamino)methyl]-2-methyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]-2-methyl-4-quinolinol | |
CAS RN |
347364-77-6 | |
| Record name | 3-[(Dimethylamino)methyl]-2-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347364-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Dimethylamino)methyl]-2-methyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)
![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)
![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)
![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)
![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)



![1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine](/img/structure/B5560351.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)